molecular formula C14H13F4N3O2S B2869765 ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 294853-35-3

ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2869765
CAS No.: 294853-35-3
M. Wt: 363.33
InChI Key: HRMMJTNFMLCYFN-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-fluorobenzyl group at position 4, a trifluoromethyl (-CF₃) group at position 5, and an ethyl acetate moiety linked via a sulfanyl (-S-) bridge at position 2. This structure combines fluorinated and trifluoromethyl groups, which are known to enhance metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 2-[[4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3O2S/c1-2-23-11(22)8-24-13-20-19-12(14(16,17)18)21(13)7-9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMMJTNFMLCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate halides.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with 4-fluorobenzyl bromide under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding alcohols or amines.

    Substitution: The aromatic fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitrating agents or halogens can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its triazole ring structure.

    Medicine: Investigated for its antifungal, antibacterial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl and trifluoromethyl groups enhance the compound’s lipophilicity and binding affinity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Triazole Modifications
  • Nitrobenzylideneamino Derivatives (Compounds 9a, 9b, 9d): Structure: Feature a 4-nitrobenzylideneamino group at position 4 instead of 4-fluorobenzyl. These compounds exhibit higher melting points (210–252°C) due to stronger intermolecular interactions . Synthesis: Yields range from 87–88%, comparable to fluorinated analogs .
  • Chlorophenyl and Tolylaminomethyl Derivatives (Compound 7h): Structure: Substituted with 4-chlorophenyl and p-tolylaminomethyl groups. Impact: Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may alter binding affinity. The acetamide group (vs. ethyl acetate) improves hydrolytic stability .
Trifluoromethyl Group Retention
  • The trifluoromethyl group at position 5 is conserved across several analogs (e.g., compounds 9a, 9b, 7h), contributing to high lipophilicity (e.g., XLogP3 = 3.3 for nitro derivatives) . This group is critical for resisting oxidative metabolism .
Sulfanyl-Acetate/Acetamide Variations
  • Ethyl Acetate vs. Acetamide: Ethyl acetate (target compound) acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Physicochemical Properties

Compound Name Substituents (Position 4, 5) Melting Point (°C) Yield (%) Molecular Weight (g/mol) XLogP3 Reference
Target Compound 4-(4-Fluorobenzyl), 5-CF₃ Not Reported Not Reported ~481.4 (estimated) ~3.5
9a (Ethyl 2-((4-nitrobenzylidene...) 4-nitrobenzylideneamino, 5-CF₃ 210–212 87 541.89 3.3
7h (4-chlorophenyl, p-tolylaminomethyl) 4-chlorophenyl, p-tolylaminomethyl Not Reported Not Reported 477.3 Not Reported
Morpholinium Derivative () 4-(2-methoxyphenyl), 5-pyridinyl Not Reported Not Reported Not Reported Not Reported

Thermodynamic and Chromatographic Behavior

  • Hydrophilic Interaction Chromatography (HILIC) : Morpholinium 2-((4-(2-methoxyphenyl)-5-pyridinyl-4H-1,2,4-triazol-3-yl)thio)acetate exhibits temperature-dependent retention, useful for purification .
  • Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration .

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